rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene
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Overview
Description
The compound rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene is a bicyclic organic molecule It is characterized by a bromomethyl group attached to a bicyclo[221]hept-2-ene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene typically involves the bromination of a suitable precursor. One common method is the bromination of bicyclo[2.2.1]hept-2-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator . The reaction conditions usually include:
- Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
- Temperature: Room temperature to reflux
- Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The double bond in the bicyclic structure can be reduced using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Scientific Research Applications
rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution or radical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Lacks the bromomethyl group but shares the same bicyclic structure.
Bicyclo[2.2.1]heptane: Saturated analog without the double bond.
Bicyclo[2.1.1]hexane: Smaller bicyclic structure with different ring strain and reactivity.
Uniqueness
rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for diverse chemical transformations. Its bicyclic structure also provides rigidity and strain, making it a valuable scaffold in synthetic chemistry and drug design.
Properties
Molecular Formula |
C8H11Br |
---|---|
Molecular Weight |
187.08 g/mol |
IUPAC Name |
(1S,4S,5R)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H11Br/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2/t6-,7+,8-/m0/s1 |
InChI Key |
XCDJEPZLSGMJSM-RNJXMRFFSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1C=C2)CBr |
Canonical SMILES |
C1C2CC(C1C=C2)CBr |
Origin of Product |
United States |
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